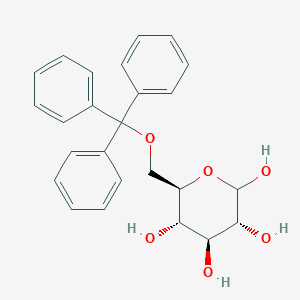

6-O-Triphenylmethyl-D-glucopyranose

Übersicht

Beschreibung

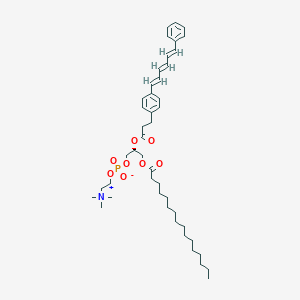

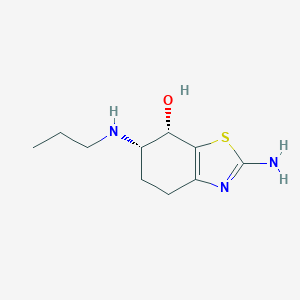

6-O-Triphenylmethyl-D-glucopyranose is a derivative of D-glucopyranose, which is a form of glucose where the sugar structure is in a pyranose (six-membered ring) form. This derivative is modified at the 6th oxygen with a triphenylmethyl group, which is a common protecting group in organic synthesis. The papers provided do not directly discuss 6-O-Triphenylmethyl-D-glucopyranose, but they do provide insights into the synthesis and properties of similar glucopyranose derivatives.

Synthesis Analysis

The synthesis of glucopyranose derivatives can be complex, involving multiple steps and protective groups to control the reactivity of various hydroxyl groups on the sugar molecule. For instance, the first paper discusses the D-glucosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside using a tetra-O-benzyl-α-D-glucopyranose derivative in the presence of pyridine and trimethylsilyl triflate . This method shows good α-selectivity, which is important for controlling the stereochemistry of the glycosidic bond formed during the synthesis of disaccharides.

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives is characterized by the pyranose ring and the substituents attached to it. The stereochemistry at each carbon atom is crucial, as it determines the properties and reactivity of the sugar molecule. In the case of 6-O-Triphenylmethyl-D-glucopyranose, the triphenylmethyl group would provide steric bulk and could influence the reactivity of the adjacent hydroxyl groups.

Chemical Reactions Analysis

Glucopyranose derivatives can undergo various chemical reactions, particularly at their hydroxyl groups. Protective groups like the triphenylmethyl group can be added or removed to control these reactions. The papers describe reactions such as glucosylation, where a glycosidic bond is formed between two sugar molecules, and Wittig olefination, which is used to synthesize C-disaccharides . These reactions are key in the synthesis of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of glucopyranose derivatives are influenced by their protective groups and the overall molecular structure. The presence of a triphenylmethyl group would likely increase the molecule's resistance to acidic and basic conditions, due to its stabilizing effect. The papers do not provide specific data on the physical properties such as melting point, solubility, or specific rotation for 6-O-Triphenylmethyl-D-glucopyranose, but these properties are generally important for the characterization and application of such compounds in further chemical synthesis and in various industries .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : “6-O-Triphenylmethyl-D-glucopyranose” is renowned in the pharmaceutical industry for its role in developing treatments for diabetes and other metabolic disorders .

Chemical Synthesis

- Field : Chemical Synthesis

- Application : This compound is used in the selective protection of the C6 hydroxyl group of glucose derivatives .

- Methods of Application : The process involves a multistep process which includes several selective protection and deprotection steps . Difficulties in selective protection of the C6 hydroxyl group originate from its non-selectivity towards acylation and alkylation compared to C2-C4 hydroxyl groups .

Enzymatic Galloylation

- Field : Enzymatic Galloylation

- Application : This compound is used in the regioselective galloylation of methyl β-d-glucopyranoside with vinyl gallate .

- Methods of Application : The reaction proceeds with strict regioselectivity toward the primary hydroxyl of the glucopyranoside ring, giving in preparative scale 27% of purified methyl 6-O-galloyl-β-d-glucopyranoside as a sole product .

- Results : The highest conversion was found to be 37% .

Biochemical Research

- Field : Biochemical Research

- Application : “6-O-Triphenylmethyl-D-glucopyranose Tetraacetate” is a sugar derivative of D-Glucose, which is a simple sugar that is present in plants . It is used in biochemical research for proteomics studies .

Gene Delivery System

- Field : Genetic Research

- Application : “6-O-Triphenylmethyl-D-glucopyranose” has been studied for its potential as a gene delivery system for the treatment of genetic ailments .

Proteomics Research

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-MLYSRARTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611377 | |

| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Triphenylmethyl-D-glucopyranose | |

CAS RN |

67919-34-0 | |

| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)